TRAP-14 amide

vascular pharmacology endothelin signaling PAR-1 agonist comparison

TRAP-14 amide uniquely enables aspirin-insensitive platelet aggregation studies via ADP/MMP‑2 pathways, triggers ET‑1 release for endothelial‑smooth muscle crosstalk assays, and inhibits monocyte spreading on fibronectin—a profile unmatched by shorter PAR‑1 peptides. Its C‑terminal amidation confers enhanced stability over the free‑acid form. Essential for thrombocythemia research on aspirin‑treated patients, vascular tone regulation, and neurotrophic vs. neurotoxic PAR‑1 signaling dissection.

Molecular Formula C81H119N21O22
Molecular Weight 1738.9 g/mol
Cat. No. B15603710
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTRAP-14 amide
Molecular FormulaC81H119N21O22
Molecular Weight1738.9 g/mol
Structural Identifiers
InChIInChI=1S/C81H119N21O22/c1-43(2)34-54(95-72(116)55(35-44(3)4)96-74(118)56(94-68(112)49(83)42-103)37-46-18-9-6-10-19-46)71(115)91-51(21-13-31-89-81(87)88)70(114)100-60(40-64(85)106)80(124)102-33-15-23-62(102)78(122)99-58(39-63(84)105)75(119)98-59(41-66(109)110)76(120)90-50(20-11-12-30-82)69(113)97-57(38-47-24-26-48(104)27-25-47)73(117)92-52(28-29-65(107)108)79(123)101-32-14-22-61(101)77(121)93-53(67(86)111)36-45-16-7-5-8-17-45/h5-10,16-19,24-27,43-44,49-62,103-104H,11-15,20-23,28-42,82-83H2,1-4H3,(H2,84,105)(H2,85,106)(H2,86,111)(H,90,120)(H,91,115)(H,92,117)(H,93,121)(H,94,112)(H,95,116)(H,96,118)(H,97,113)(H,98,119)(H,99,122)(H,100,114)(H,107,108)(H,109,110)(H4,87,88,89)
InChIKeyFQIRADRNACPVQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TRAP-14 Amide: A Differentiated PAR-1 Activating Peptide for Platelet and Vascular Research


TRAP‑14 amide (SFLLRNPNDKYEPF‑NH₂, CAS 141923‑36‑6) is a synthetic 14‑amino‑acid peptide that mimics the tethered ligand of protease‑activated receptor‑1 (PAR‑1) . It corresponds to residues 42–55 of the human thrombin receptor and carries a C‑terminal amide modification that distinguishes it from the free‑acid form [1]. TRAP‑14 amide functions as a PAR agonist with a reported EC₅₀ of 24 µM in platelet aggregation assays and operates through ADP‑ and MMP‑2‑dependent pathways that are insensitive to aspirin . Beyond platelet activation, the peptide induces endothelin‑1 (ET‑1) and nitric oxide (NO) release in vascular preparations and inhibits monocyte spreading on fibronectin, indicating a multi‑faceted signaling profile that extends beyond simple PAR‑1 agonism [2][3].

Why TRAP‑14 Amide Cannot Be Substituted by Other PAR‑1 Peptides Without Risk of Experimental Divergence


Although several PAR‑1‑activating peptides share the SFLLRN core sequence, they diverge markedly in potency, functional selectivity, and downstream signaling output. TRAP‑6 (SFLLRN‑NH₂, EC₅₀ ~0.8 µM) is 30‑fold more potent than TRAP‑14 amide in platelet aggregation yet fails to elicit ET‑1 release from aortic rings—a response that TRAP‑14 amide triggers robustly [1]. Conversely, the free‑acid form TRAP‑14 (SFLLRNPNDKYEPF‑OH, EC₅₀ ~4 µM) is 6‑fold more potent than its amidated counterpart but lacks the enhanced stability conferred by C‑terminal amidation . Native thrombin activates both PAR‑1 and PAR‑4, whereas TRAP‑14 amide is PAR‑1‑selective, avoiding the confounding effects of dual‑receptor activation . These quantitative and qualitative differences mean that substituting one PAR‑1 peptide for another alters both the potency and the nature of the cellular response, undermining reproducibility in platelet biology, vascular pharmacology, and immunology studies [1].

Head‑to‑Head and Cross‑Study Quantitative Evidence for TRAP‑14 Amide Differentiation


Functional Selectivity: TRAP‑14 Amide Uniquely Triggers Endothelin‑1 Release in Vascular Tissue vs. TRAP‑6

In rat aortic ring preparations, TRAP‑14 amide stimulation produced a rapid, dose‑dependent increase in endothelin‑1 (ET‑1) levels in the vessel perfusate, whereas TRAP‑6 failed to induce any detectable ET‑1 release [1]. The contractile potency of TRAP‑14 amide was significantly reduced by the ETₐ receptor antagonist BQ‑123 and enhanced by the NO synthase inhibitor L‑NNA; TRAP‑6 contractile potency was unaffected by either agent [1]. This demonstrates that TRAP‑14 amide engages an ET‑1/NO modulatory loop absent with TRAP‑6.

vascular pharmacology endothelin signaling PAR-1 agonist comparison

Potency Differential: TRAP‑14 Amide vs. TRAP‑14 Free Acid (Amidation Reduces Potency 6‑Fold but Improves Stability)

TRAP‑14 free acid (SFLLRNPNDKYEPF‑OH) exhibits an EC₅₀ of ~4 µM for platelet aggregation, whereas TRAP‑14 amide (SFLLRNPNDKYEPF‑NH₂) has an EC₅₀ of 24 µM—a 6‑fold reduction in apparent potency . However, C‑terminal amidation protects against carboxypeptidase degradation, improving solution stability and shelf‑life . This trade‑off means the amide form is preferred when prolonged incubation or long‑term storage stability is critical, even though higher working concentrations are required.

peptide stability C-terminal amidation platelet aggregation

Aspirin‑Insensitive Platelet Activation Pathway: TRAP‑14 Amide Bypasses Cyclooxygenase‑1

TRAP‑14 amide induces platelet aggregation through ADP‑ and MMP‑2‑dependent signaling, rendering it fully insensitive to aspirin (cyclooxygenase‑1 inhibitor) . In clinical studies of essential thrombocythemia patients on aspirin (100 mg/day), TRAP‑14 was specifically selected as the agonist to measure thromboxane A₂‑independent platelet aggregation, confirming its utility in aspirin‑resistant pathway analysis [1]. In contrast, thrombin‑mediated platelet activation is partially aspirin‑sensitive, and collagen‑induced aggregation is heavily aspirin‑dependent.

platelet activation aspirin resistance ADP/MMP-2 pathway

Monocyte Spreading Inhibition: A Functional Response Unique to TRAP‑14 Amide Among PAR‑1 Peptides

TRAP‑14 amide potently inhibited monocyte spreading on fibronectin‑coated slides, inducing rapid withdrawal of pseudopodial processes and cell rounding within minutes [1]. This effect was mediated by autocrine ET‑1 release and subsequent ETₚ receptor‑coupled NO production, as demonstrated by abrogation with BQ‑788 (ETₚ antagonist) and L‑NNA (NOS inhibitor) [1]. No comparable monocyte‑spreading inhibition has been reported for TRAP‑6 or TRAP‑14 free acid, suggesting that the combination of full‑length sequence and C‑terminal amidation may be required for this immunomodulatory function [1][2].

monocyte adhesion nitric oxide endothelin B receptor

Neurotrophic Dual Response: TRAP‑14 Amide Mimics Thrombin's Biphasic Effect on Cholinergic Neurons

In pure rat septal neuron cultures, TRAP‑14 amide at 100 µM decreased choline acetyltransferase (ChAT) activity by 63%, mirroring the effect of 100 nM thrombin (44% decrease) [1]. In neuron‑glia co‑cultures, TRAP‑14 amide exhibited a biphasic effect: 0.1 µM increased ChAT activity by 25%, while 100 µM decreased it by 28% [1]. This dual response—stimulation at low concentration and inhibition at high concentration—was also observed with thrombin, but the concentration ranges differ by ~1,000‑fold, allowing graded receptor activation studies without the protease activity of thrombin [1].

neurobiology cholinergic neurons ChAT activity

Optimal Application Scenarios for TRAP‑14 Amide Based on Quantitative Differentiation Evidence


Aspirin‑Independent Platelet Activation and Thrombosis Research

When studying platelet aggregation pathways that operate independently of cyclooxygenase‑1, TRAP‑14 amide is the preferred PAR‑1 agonist. Its EC₅₀ of 24 µM and documented aspirin insensitivity allow researchers to isolate ADP/MMP‑2‑mediated aggregation in platelet‑rich plasma from patients receiving aspirin therapy, as validated in essential thrombocythemia studies [1]. Neither thrombin nor collagen can provide this pathway specificity.

Vascular Reactivity Studies Requiring Full ET‑1/NO Signaling Axis

For ex vivo vascular pharmacology experiments—particularly those investigating endothelial‑smooth muscle crosstalk—TRAP‑14 amide uniquely triggers ET‑1 release and engages an ETₐ/NO modulatory loop [1]. TRAP‑6, despite being more potent for contraction, does not elicit ET‑1 release and therefore cannot replicate this signaling dimension. This makes TRAP‑14 amide essential for studies of PAR‑1‑mediated vascular tone regulation.

Monocyte Adhesion and Innate Immunity Research

The ability of TRAP‑14 amide to inhibit monocyte spreading on fibronectin via autocrine ET‑1/ETₚ receptor‑coupled NO production is a distinctive functional readout not observed with shorter PAR‑1 peptides [1]. This application is relevant for inflammation and immunology labs studying thrombin's role in leukocyte trafficking and adhesion dynamics.

Neuronal PAR‑1 Signaling Studies Without Thrombin Cytotoxicity

In primary neuronal cultures, thrombin at high concentrations (100 nM) causes severe cytotoxicity (80% reduction in MTT reduction). TRAP‑14 amide recapitulates the biphasic ChAT activity modulation—stimulation at low dose, inhibition at high dose—without affecting cell viability [1]. This enables clean dissection of PAR‑1‑mediated neurotrophic vs. neurotoxic signaling.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for TRAP-14 amide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.